Cas no 62985-48-2 (Benzene, 1-ethenyl-4-propyl-)

Benzene, 1-ethenyl-4-propyl-, is a substituted aromatic compound featuring both ethenyl (vinyl) and propyl functional groups on a benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of specialty polymers and fine chemicals. The compound's dual functional groups allow for versatile chemical modifications, enabling applications in cross-coupling reactions, polymerization, and derivatization. Its aromatic core ensures stability, while the substituents enhance solubility in organic solvents, facilitating handling in industrial processes. The balanced electronic properties of the benzene ring and substituents make it suitable for tailored synthesis in pharmaceuticals, agrochemicals, and advanced materials.
Benzene, 1-ethenyl-4-propyl- structure
Benzene, 1-ethenyl-4-propyl- structure
Product Name:Benzene, 1-ethenyl-4-propyl-
CAS No:62985-48-2
MF:C11H14
MW:146.228863239288
CID:427872
PubChem ID:11062528
Update Time:2025-10-30

Benzene, 1-ethenyl-4-propyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethenyl-4-propyl-
    • 1-ethenyl-4-propylbenzene
    • DTXSID40453738
    • AKOS006308400
    • 62985-48-2
    • 4-n-propylstyrene
    • BB 0221044
    • 1-propyl-4-vinylbenzene
    • A914774
    • 4-propylstyrene
    • MDL: MFCD11053314
    • Inchi: 1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h4,6-9H,2-3,5H2,1H3
    • InChI Key: VVTGQMLRTKFKAM-UHFFFAOYSA-N
    • SMILES: C(CC)C1C=CC(C=C)=CC=1

Computed Properties

  • Exact Mass: 146.10962
  • Monoisotopic Mass: 146.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 1-ethenyl-4-propyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1595784-100g
1-Propyl-4-vinylbenzene
62985-48-2 98%
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¥20800.00 2024-05-06

Additional information on Benzene, 1-ethenyl-4-propyl-

Recent Advances in the Study of Benzene, 1-ethenyl-4-propyl- (CAS: 62985-48-2) and Its Applications in Chemical Biology and Medicine

The chemical compound Benzene, 1-ethenyl-4-propyl- (CAS: 62985-48-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's molecular structure, characterized by a benzene ring substituted with an ethenyl and a propyl group, offers a versatile scaffold for further chemical modifications and drug development.

Recent studies have explored the synthesis pathways of Benzene, 1-ethenyl-4-propyl-, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis process, reducing byproduct formation and enhancing scalability. This advancement is crucial for the compound's potential industrial and pharmaceutical applications, where high purity and large-scale production are often required.

In the realm of biological activity, preliminary in vitro studies have demonstrated that Benzene, 1-ethenyl-4-propyl- exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. These findings suggest potential applications in developing anti-inflammatory agents, although further in vivo studies are necessary to confirm efficacy and safety.

Another area of interest is the compound's potential role in cancer research. A recent investigation highlighted its ability to interfere with cell proliferation in specific cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, a common target for anticancer drugs. However, researchers caution that more extensive preclinical trials are needed to evaluate its therapeutic index and potential side effects.

From a pharmaceutical formulation perspective, Benzene, 1-ethenyl-4-propyl- has been explored as a building block for more complex drug molecules. Its chemical stability and reactivity make it a suitable candidate for further derivatization. Several patents filed in 2022 and 2023 describe its incorporation into prodrugs designed for targeted drug delivery systems, particularly in treating central nervous system disorders. These innovations leverage the compound's ability to cross the blood-brain barrier, a critical factor in neuropharmacology.

Despite these promising developments, challenges remain in the research of Benzene, 1-ethenyl-4-propyl-. The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), require more comprehensive characterization. Additionally, toxicological assessments are ongoing to determine safe dosage ranges for potential therapeutic applications. Researchers are particularly interested in understanding the compound's metabolic pathways and potential interactions with cytochrome P450 enzymes, which could influence its drug-drug interaction profile.

In conclusion, Benzene, 1-ethenyl-4-propyl- (CAS: 62985-48-2) represents an intriguing subject of study in chemical biology and medicinal chemistry. Recent advances in its synthesis, coupled with emerging evidence of biological activity, position this compound as a potential candidate for further drug development. However, the translation of these findings into clinical applications will require continued research efforts to address remaining questions about its safety, efficacy, and optimal therapeutic applications. The scientific community anticipates that ongoing and future studies will provide more definitive answers about the compound's role in addressing various medical challenges.

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